![molecular formula C9H12F2O B12837146 1-(Bicyclo[2.2.1]Hept-2-Yl)-2,2-Difluoroethanone](/img/structure/B12837146.png)
1-(Bicyclo[2.2.1]Hept-2-Yl)-2,2-Difluoroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bicyclo[2.2.1]Hept-2-Yl)-2,2-Difluoroethanone is an organic compound characterized by its unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including organic synthesis and materials science. The presence of the bicyclo[2.2.1]heptane moiety and the difluoroethanone group imparts distinctive chemical properties to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bicyclo[2.2.1]Hept-2-Yl)-2,2-Difluoroethanone typically involves the reaction of bicyclo[2.2.1]hept-2-ene with difluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the difluoroacetyl chloride. The product is then purified through distillation or recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions: 1-(Bicyclo[2.2.1]Hept-2-Yl)-2,2-Difluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(Bicyclo[2.2.1]Hept-2-Yl)-2,2-Difluoroethanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 1-(Bicyclo[2.2.1]Hept-2-Yl)-2,2-Difluoroethanone involves its interaction with specific molecular targets. The difluoroethanone group can act as an electrophile, facilitating reactions with nucleophiles. The bicyclic structure provides rigidity and stability, which can influence the compound’s reactivity and interaction with biological molecules. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Bicyclo[2.2.1]hept-2-ene: A related compound with a similar bicyclic structure but lacking the difluoroethanone group.
2-Norbornene: Another bicyclic compound used in organic synthesis.
Norbornyl alcohol: A derivative with an alcohol group instead of the difluoroethanone group.
Uniqueness: 1-(Bicyclo[2.2.1]Hept-2-Yl)-2,2-Difluoroethanone is unique due to the presence of both the bicyclo[2.2.1]heptane moiety and the difluoroethanone group. This combination imparts distinctive chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H12F2O |
|---|---|
Peso molecular |
174.19 g/mol |
Nombre IUPAC |
1-(2-bicyclo[2.2.1]heptanyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C9H12F2O/c10-9(11)8(12)7-4-5-1-2-6(7)3-5/h5-7,9H,1-4H2 |
Clave InChI |
GPQFXOKFKAZCEK-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC1CC2C(=O)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


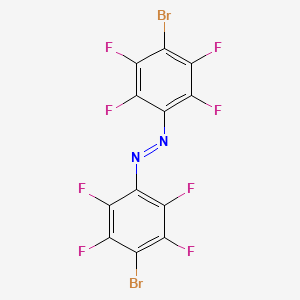
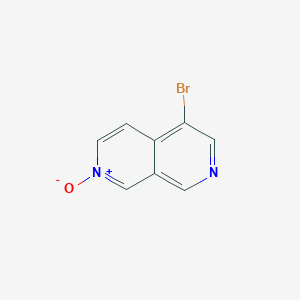
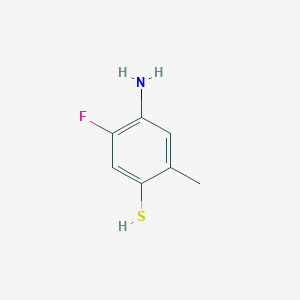
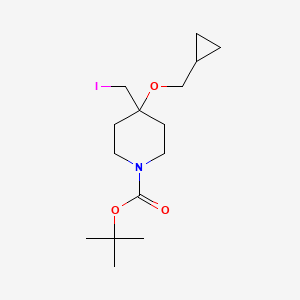
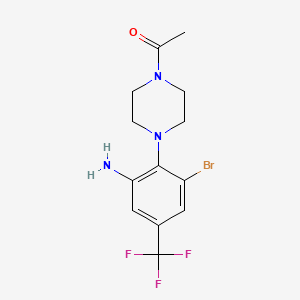
![7-fluorodibenzo[b,e]thiepin-11(6H)-one](/img/structure/B12837105.png)


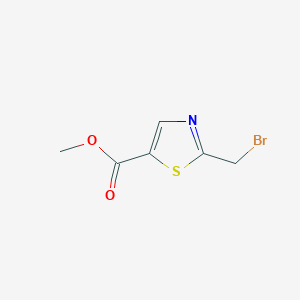
![1-[3-(Aminooxy)-1-propyn-1-yl]-4-fluorobenzene](/img/structure/B12837135.png)
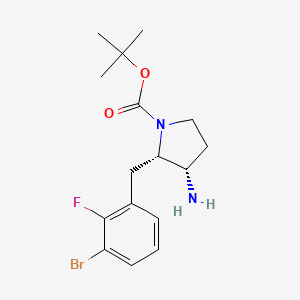
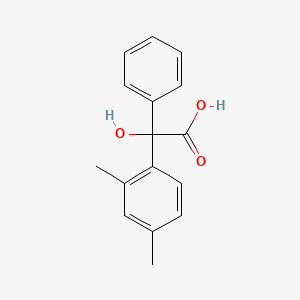
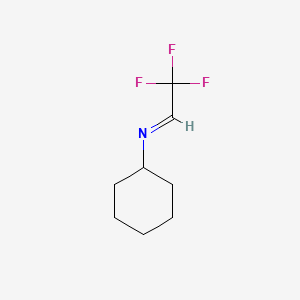
![N-(3-(N,N-Dimethylsulfamoyl)phenyl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy)acetamide](/img/structure/B12837169.png)
